Di-tert-butyl ((1R,2S)-4-oxocyclopentane-1,2-diyl)dicarbamate
CAS No.:
Cat. No.: VC20373554
Molecular Formula: C15H26N2O5
Molecular Weight: 314.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H26N2O5 |
|---|---|
| Molecular Weight | 314.38 g/mol |
| IUPAC Name | tert-butyl N-[(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclopentyl]carbamate |
| Standard InChI | InChI=1S/C15H26N2O5/c1-14(2,3)21-12(19)16-10-7-9(18)8-11(10)17-13(20)22-15(4,5)6/h10-11H,7-8H2,1-6H3,(H,16,19)(H,17,20)/t10-,11+ |
| Standard InChI Key | HPWPPBZWHGHLHY-PHIMTYICSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CC(=O)C[C@@H]1NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC(=O)CC1NC(=O)OC(C)(C)C |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound’s core structure consists of a cyclopentane ring with three key substituents:
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Carbamate groups: Two Boc-protected amines at the 1R and 2S positions.
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Oxo group: A ketone at the 4-position, introducing polarity and reactivity.
The tert-butyl groups in the Boc substituents confer steric bulk, influencing the compound’s solubility and stability. The (1R,2S) stereochemistry dictates its three-dimensional conformation, which is critical for interactions in chiral environments, such as enzyme-binding pockets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₅H₂₆N₂O₅ |
| Molecular weight | 314.38 g/mol |
| IUPAC name | tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclopentyl]carbamate |
| Stereochemistry | (1R,2S) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically begins with a cyclopentanone derivative, where the ketone at the 4-position is preserved. The Boc groups are introduced via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A representative pathway involves:
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Amination: Reaction of 4-oxocyclopentane-1,2-diol with ammonia or an amine source to install the amine groups at positions 1 and 2.
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Boc Protection: Treatment with Boc₂O in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF) or dichloromethane (DCM).
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Purification: Column chromatography or recrystallization to isolate the diastereomerically pure product .
Industrial-Scale Considerations
Industrial production prioritizes cost efficiency and scalability. Continuous flow reactors enhance reaction control, while catalytic methods reduce Boc₂O consumption. For example, enzymatic catalysis using lipases has been explored for stereoselective carbamate formation, minimizing waste .
Chemical Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: The ketone at position 4 can undergo further oxidation to form a diketone or carboxylic acid derivative, though this is rarely pursued due to the compound’s primary role as a protected intermediate.
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Reduction: The ketone is selectively reduced to a hydroxyl group using NaBH₄ or LiAlH₄, yielding di-tert-butyl ((1R,2S)-4-hydroxycyclopentane-1,2-diyl)dicarbamate, a precursor for glycosylation or esterification .
Carbamate Deprotection
The Boc groups are cleaved under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid), regenerating the primary amines. This step is pivotal in peptide synthesis and metal-organic framework (MOF) fabrication .
Applications in Scientific Research
Pharmaceutical Intermediate
The compound serves as a building block for protease inhibitors and kinase modulators. For instance, its deprotected amine form is used in the synthesis of cyclopentane-based antiviral agents, leveraging the ring’s conformational rigidity to enhance binding affinity .
Materials Science
In polymer chemistry, the Boc-protected amines act as crosslinking sites. Thermosetting resins derived from this compound exhibit high thermal stability, making them suitable for aerospace composites .
Catalysis
The ketone moiety participates in asymmetric catalysis as a ligand precursor. When complexed with transition metals like ruthenium, it facilitates enantioselective hydrogenation reactions .
Comparative Analysis with Analogues
Di-tert-butyl ((1R,2S)-4-Hydroxycyclopentane-1,2-diyl)dicarbamate
The reduced hydroxyl analogue lacks the ketone’s electrophilicity but gains hydrogen-bonding capability, broadening its utility in supramolecular chemistry.
Cyclohexane-Based Analogues
Cyclohexane derivatives (e.g., (1R,2S)-1,2-di-tert-butylcyclohexane) exhibit greater conformational flexibility but reduced stereochemical rigidity, limiting their use in enantioselective applications .
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